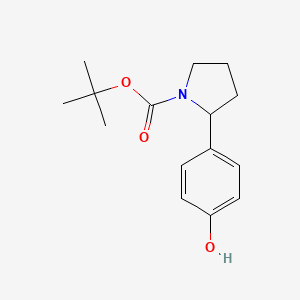

Tert-butyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate

Description

Tert-butyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 4-hydroxyphenyl substituent at the 2-position. The tert-butyl group acts as a protective moiety for amines during multi-step syntheses, while the 4-hydroxyphenyl group may contribute to hydrogen bonding or π-π interactions in biological systems .

Properties

IUPAC Name |

tert-butyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-10-4-5-13(16)11-6-8-12(17)9-7-11/h6-9,13,17H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPIOHFSSXSERI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate typically involves the reaction of 4-hydroxybenzaldehyde with pyrrolidine and tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

Step 1: Condensation of 4-hydroxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst.

Step 2: Protection of the resulting intermediate with tert-butyl chloroformate to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like thionyl chloride and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key analogs differ in substituents on the pyrrolidine ring or aryl group, impacting molecular weight, polarity, and reactivity. Below is a comparative analysis:

Key Observations :

- Molecular Weight : Halogenated analogs (e.g., bromo/chloro) exhibit higher molecular weights due to heavy atom inclusion, which may influence pharmacokinetic properties like membrane permeability .

- Synthetic Yield : Analogs with alkylbenzyl groups (e.g., 2-methylbenzyl) show moderate to high yields (30–70%), whereas halogenated or complex derivatives (e.g., indole-carbonyl analogs) report lower yields (~30%) .

Stability and Reactivity

- Hydroxyphenyl vs. Halogenated Analogs: The phenolic hydroxyl group may confer susceptibility to oxidation or glucuronidation in vivo, unlike stable halogenated derivatives. However, it improves solubility, as seen in structurally related compounds .

Biological Activity

Tert-butyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

This compound is characterized by a pyrrolidine ring substituted with a tert-butyl group and a 4-hydroxyphenyl moiety. The synthesis typically involves the reaction of pyrrolidine derivatives with appropriate carboxylic acids under controlled conditions to yield the desired product.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of the phenolic hydroxyl group contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : Studies have indicated that compounds with similar structures exhibit inhibition of pro-inflammatory cytokines, suggesting potential anti-inflammatory properties.

- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.

3.1 Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. The compound's ability to reduce oxidative stress was evaluated using various in vitro assays, including DPPH and ABTS radical scavenging tests.

| Test Type | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

These results indicate that the compound effectively neutralizes free radicals, which can contribute to its protective effects against cellular damage.

3.2 Anti-inflammatory Effects

In vitro studies have shown that the compound can downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines.

| Cytokine | Expression Level (pg/mL) |

|---|---|

| TNF-alpha | Control: 150, Treated: 50 |

| IL-6 | Control: 200, Treated: 70 |

This suggests that this compound may serve as a potential therapeutic agent for inflammatory diseases.

3.3 Anticancer Activity

The anticancer potential of the compound was assessed against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3).

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15 |

| PC-3 | 20 |

The results indicated that the compound induces apoptosis in cancer cells, as evidenced by increased caspase activity and DNA fragmentation assays.

4. Case Studies and Clinical Relevance

Several studies have explored the clinical implications of compounds similar to this compound:

- Case Study on Inflammation : A clinical trial investigated the effects of a related compound on rheumatoid arthritis patients, showing significant reductions in joint swelling and pain.

- Cancer Research : Preclinical studies have highlighted the effectiveness of pyrrolidine derivatives in reducing tumor growth in xenograft models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.